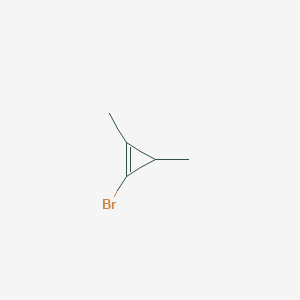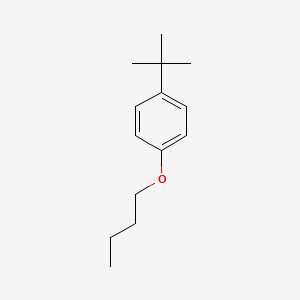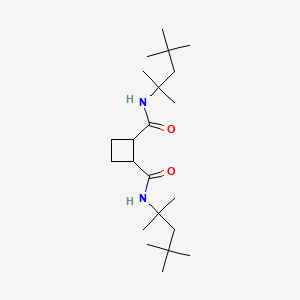
Cyclopropene, 1-bromo-2,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropene, 1-bromo-2,3-dimethyl- is an organic compound with the molecular formula C₅H₇Br. It is a derivative of cyclopropene, a highly strained and reactive cycloalkene. The presence of bromine and methyl groups on the cyclopropene ring significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopropene, 1-bromo-2,3-dimethyl- can be synthesized through various methods. One common approach involves the reaction of 1,2-dimethylcyclopropene with bromine under controlled conditions. The reaction typically proceeds via an electrophilic addition mechanism, where bromine adds across the double bond of the cyclopropene ring.
Industrial Production Methods
Industrial production of cyclopropene derivatives often involves the use of specialized equipment and conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
化学反应分析
Types of Reactions
Cyclopropene, 1-bromo-2,3-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the cyclopropene ring can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to yield cyclopropane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen bromide are used.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-2,3-dimethylcyclopropene and 1-alkoxy-2,3-dimethylcyclopropene.
Addition Reactions: Products include 1,2-dibromo-2,3-dimethylcyclopropane and 1-bromo-2,3-dimethylcyclopropane.
Oxidation and Reduction Reactions: Products include epoxides and cyclopropane derivatives.
科学研究应用
Cyclopropene, 1-bromo-2,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of cyclopropene, 1-bromo-2,3-dimethyl- involves its reactivity due to the strained cyclopropene ring. The ring strain makes the compound highly reactive towards electrophiles and nucleophiles. The bromine atom can participate in substitution reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
Similar Compounds
Cyclopropene: The parent compound, which is less substituted and more reactive.
1,2-Dimethylcyclopropene: A similar compound without the bromine atom.
1-Bromo-2-methylcyclopropene: A compound with one less methyl group.
Uniqueness
Cyclopropene, 1-bromo-2,3-dimethyl- is unique due to the presence of both bromine and methyl groups, which influence its reactivity and chemical properties. The combination of these substituents makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
87619-34-9 |
|---|---|
分子式 |
C5H7Br |
分子量 |
147.01 g/mol |
IUPAC 名称 |
1-bromo-2,3-dimethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-3-4(2)5(3)6/h3H,1-2H3 |
InChI 键 |
MQYNQRNZHRONKA-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=C1Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)


![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)







